molecular formula C17H13ClN6O2 B11282504 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine

4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B11282504
M. Wt: 368.8 g/mol
InChI Key: CCGBKSPESFYVJV-UHFFFAOYSA-N
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Description

4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine is a complex organic compound that belongs to the class of triazole derivatives This compound is notable for its unique structural features, which include a triazole ring, an oxadiazole ring, and substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a nitrile oxide. This step often requires the use of dehydrating agents and catalysts under controlled temperature conditions.

    Formation of the Triazole Ring: The triazole ring is usually formed via a Huisgen cycloaddition reaction, also known as the “click” reaction, between an azide and an alkyne. This reaction is typically carried out in the presence of a copper(I) catalyst.

    Substitution Reactions: The phenyl groups with specific substituents (chlorine and methoxy) are introduced through electrophilic aromatic substitution reactions, which may require the use of Lewis acids as catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially converting it into an amine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinones, while reduction of the oxadiazole ring can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can serve as a probe for studying enzyme activity or as a ligand for binding studies. Its triazole and oxadiazole rings are known to interact with various biological targets, making it useful in biochemical assays.

Medicine

In medicinal chemistry, this compound has potential as a pharmacophore for the development of new drugs. Its structural features are conducive to binding with biological targets, which can lead to the discovery of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. The triazole and oxadiazole rings can form hydrogen bonds and π-π interactions with proteins and enzymes, affecting their activity. The compound may also interact with nucleic acids, influencing gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine
  • 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-phenyl-1H-1,2,3-triazol-5-amine

Uniqueness

Compared to similar compounds, 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine is unique due to the specific combination of substituents on the phenyl rings. This unique structure can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H13ClN6O2

Molecular Weight

368.8 g/mol

IUPAC Name

5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-methoxyphenyl)triazol-4-amine

InChI

InChI=1S/C17H13ClN6O2/c1-25-13-9-5-4-8-12(13)24-15(19)14(21-23-24)17-20-16(22-26-17)10-6-2-3-7-11(10)18/h2-9H,19H2,1H3

InChI Key

CCGBKSPESFYVJV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4Cl)N

Origin of Product

United States

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